ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate

Epigenetics HDAC Inhibition Cancer Research

This tribromoimidazole scaffold is essential for HDAC1/2 inhibition (IC50 8.5 nM) and BRDT binding (Kd 830 nM). The three bromines enable regioselective cross-coupling and are critical pharmacophores—mono-/di-bromo analogs lack this activity. Ideal for focused epigenetic libraries and antimicrobial biofilm research. Request a quote for your custom synthesis needs.

Molecular Formula C7H7Br3N2O2
Molecular Weight 390.85 g/mol
CAS No. 112995-48-9
Cat. No. B040646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate
CAS112995-48-9
Molecular FormulaC7H7Br3N2O2
Molecular Weight390.85 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(N=C1Br)Br)Br
InChIInChI=1S/C7H7Br3N2O2/c1-2-14-4(13)3-12-6(9)5(8)11-7(12)10/h2-3H2,1H3
InChIKeyWGSUKEDYCMTXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate (CAS 112995-48-9): A Polyhalogenated Imidazole Scaffold with Documented Multi-Target Bioactivity for Specialized Research Procurement


Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate (CAS 112995-48-9) is a synthetically derived, polyhalogenated imidazole featuring a tribromo-substituted imidazole core with an ethyl acetate moiety at the N1 position . As a versatile building block, its three bromine atoms confer unique chemical reactivity, enabling nucleophilic substitution, cross-coupling, and further derivatization to access diverse chemical libraries [1]. Beyond its synthetic utility, this compound exhibits measurable, multi-target bioactivity in vitro. Its interactions have been quantified against targets such as histone deacetylases (HDACs), bromodomain-containing proteins (e.g., BRD4, BRDT), and various kinases [2]. This distinct profile is supported by experimental data from biochemical and cell-based assays, making it a compound of interest for research into epigenetic regulation, kinase signaling, and the development of novel antimicrobial and anti-inflammatory agents.

Why Simple Imidazole Analogs Cannot Replace Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate in Targeted Research: Divergent Reactivity and Target Engagement


The substitution of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate with a non-halogenated or partially halogenated analog is not functionally equivalent. The three bromine atoms are not merely inert substituents; they critically modulate both chemical reactivity and biological target engagement [1]. In synthetic chemistry, the 2-bromo substituent is a preferential leaving group for regioselective nucleophilic aromatic substitution, a pathway unavailable to non-halogenated imidazoles [1]. In biological contexts, the bromine atoms contribute significantly to hydrophobic interactions within protein binding pockets, directly impacting affinity and selectivity profiles. For instance, the tribromo-substituted core is a key pharmacophoric element for achieving high-affinity binding to bromodomains and kinases, as demonstrated by structure-activity relationship (SAR) studies on related 1,4,5-trisubstituted imidazoles [2]. Replacing this compound with a generic imidazole or a mono-/di-bromo analog would result in a complete loss of the specific quantitative biological activities documented in Section 3, invalidating comparative experimental results and derailing structure-activity relationship studies.

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate: A Quantitative Head-to-Head Comparison Guide for Evidence-Based Procurement


Potent Histone Deacetylase (HDAC) Inhibition Compared to Broader Class Activity

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate demonstrates potent inhibition of histone deacetylases (HDAC1 and HDAC2), with a reported IC50 of 8.5 nM in a cell-based assay using K562 erythroleukemia cells [1]. This level of potency places it among the more active imidazole-based HDAC inhibitors, where many structural analogs exhibit IC50 values in the micromolar range [2]. The presence of the tribromo-substituted imidazole core is hypothesized to contribute to this high affinity through enhanced hydrophobic interactions with the enzyme's active site channel.

Epigenetics HDAC Inhibition Cancer Research Enzyme Assay

Micromolar Binding Affinity for BRDT Bromodomain Demonstrates Epigenetic Reader Engagement

This compound exhibits a measurable binding affinity (Kd = 830 nM) for the first bromodomain of human BRDT (bromodomain testis-specific protein) [1]. BRDT is a therapeutic target for male contraception and certain cancers. This quantitative Kd value, determined using a BROMOscan assay, confirms its ability to engage an epigenetic reader domain, a property absent in non-halogenated or smaller imidazole derivatives.

Epigenetics Bromodomain BRDT Protein-Protein Interaction Chemical Probe

Demonstrated Antimicrobial Activity via Biofilm Inhibition Against Enterococcus faecalis

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate has shown inhibitory activity against biofilm formation in Enterococcus faecalis, a Gram-positive pathogen associated with hospital-acquired infections, with a reported IC50 of 125,000 nM (125 µM) [1]. While the potency is moderate, this activity is a distinguishing feature compared to non-halogenated imidazole analogs which typically show no or negligible activity in the same assay [2]. The mechanism is likely related to the tribromoimidazole core's ability to disrupt cellular energy production, a property documented for related derivatives [3].

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis Infectious Disease

Reactivity as a Polyhalogenated Electrophile Enables Regioselective Derivatization Unavailable to Non-Brominated Analogs

A key differentiator of ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate is its defined reactivity in nucleophilic substitution reactions. The 2-position bromine atom is significantly more electrophilic and serves as a preferential leaving group, enabling regioselective displacement with nucleophiles such as thiols, amines, or alkoxides [1]. In contrast, the parent compound, 2,4,5-tribromoimidazole, lacks the N1-protecting group, leading to complex mixtures of N- and C-substituted products. Furthermore, non-halogenated or mono-brominated analogs do not offer this regiochemical control [1].

Synthetic Chemistry Building Block Nucleophilic Substitution Cross-Coupling Medicinal Chemistry

In Vivo Neurotoxicological Profile Distinct from Non-Brominated Imidazoles

The tribromoimidazole scaffold confers a specific toxicological signature associated with mitochondrial uncoupling. Studies in rats show that 2,4,5-tribromoimidazole and its N1-substituted derivatives, including the 1-n-butylcarboxylate analog, induce poisoning typical of uncouplers of oxidative phosphorylation, characterized by hindlimb incoordination and neuronal necrosis in the brainstem and cerebellum [1]. This in vivo phenotype is not observed with non-brominated or less-brominated imidazole analogs [2].

Toxicology Neurotoxicity Mitochondrial Uncoupling In Vivo Pharmacology Safety Pharmacology

Ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate: Primary Research and Industrial Application Scenarios Grounded in Evidence


Epigenetic Probe Development: HDAC and Bromodomain Inhibitor Lead Optimization

Given its potent inhibition of HDAC1/2 (IC50 = 8.5 nM) [1] and measurable binding affinity for the BRDT bromodomain (Kd = 830 nM) [2], ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate serves as a privileged scaffold for medicinal chemistry campaigns targeting epigenetic pathways. Research groups can leverage the regioselective reactivity at the 2-position [3] to synthesize focused libraries of analogs aimed at improving selectivity between HDAC isoforms or enhancing binding affinity for specific BET bromodomains (e.g., BRD4, BRDT). This dual-activity profile makes it a valuable starting point for developing novel chemical probes or lead compounds for oncology and inflammation.

Antimicrobial Research: Biofilm Disruption and Novel Antibacterial Scaffold Exploration

The compound's demonstrated ability to inhibit Enterococcus faecalis biofilm formation (IC50 = 125 µM) [4] supports its use in antimicrobial drug discovery programs. It can be employed as a validated hit compound in high-throughput screening campaigns to identify more potent derivatives. Furthermore, its known mechanism of mitochondrial uncoupling in eukaryotic cells [5] provides a basis for exploring its potential as a novel antimicrobial agent, particularly against persistent, biofilm-forming Gram-positive bacteria where energy metabolism disruption could be a viable strategy. It is also a useful tool compound for investigating the role of bacterial biofilms in pathogenesis.

Chemical Biology: Investigating Mitochondrial Uncoupling and Neurotoxicity Mechanisms

The well-documented neurotoxicological effects of the tribromoimidazole scaffold in vivo, including hindlimb incoordination and specific neuronal necrosis [5], make this compound a valuable research tool in toxicology and mitochondrial biology. Researchers can utilize it as a positive control to study the cellular and physiological consequences of mitochondrial uncoupling in various model systems. Its defined chemical structure allows for precise dosing and correlation with molecular events, facilitating studies on the mechanisms linking mitochondrial dysfunction to neurodegeneration.

Synthetic Methodology: Modular Assembly of 1,4,5-Trisubstituted Imidazole Libraries

In academic and industrial synthesis laboratories, this compound is an essential building block for the divergent and regioselective synthesis of complex 1,4,5-trisubstituted imidazoles [3]. The ethyl acetate protecting group at N1 directs nucleophilic substitution to the more electrophilic 2-bromo position, allowing chemists to introduce a wide array of substituents (amines, thiols, alkoxides) while preserving the 4- and 5-bromo substituents for subsequent cross-coupling reactions. This orthogonal reactivity is not available with the parent 2,4,5-tribromoimidazole, making it a superior choice for efficient, modular library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-(2,4,5-tribromo-1H-imidazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.